4-IODOBENZALDEHYDE DIMETHYL ACETAL
Description
4-Iodobenzaldehyde Dimethyl Acetal is a halogenated aromatic compound derived from benzaldehyde, featuring an iodine atom at the para position of the benzene ring and a dimethyl acetal group (–CH(OCH₃)₂) protecting the aldehyde functionality. This compound is primarily used in organic synthesis as a stabilized precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine atom’s superior leaving-group ability compared to other halogens . The dimethyl acetal group enhances stability against oxidation and hydrolysis, making it suitable for multi-step synthetic pathways.
Properties
CAS No. |
99405-03-5 |
|---|---|
Molecular Formula |
C9H11IO2 |
Molecular Weight |
278.09 g/mol |
IUPAC Name |
1-(dimethoxymethyl)-4-iodobenzene |
InChI |
InChI=1S/C9H11IO2/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6,9H,1-2H3 |
InChI Key |
AFFDFWRTCGIWLL-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=C(C=C1)I)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-IODOBENZALDEHYDE DIMETHYL ACETAL can be achieved through several synthetic routes. One common method involves the iodination of 1-dimethoxymethyl-benzene using iodine and a suitable oxidizing agent. The reaction is typically carried out under mild conditions to ensure high yield and purity of the product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the production process efficiently.
Chemical Reactions Analysis
4-IODOBENZALDEHYDE DIMETHYL ACETAL undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Typical oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding benzene derivative with a reduced functional group. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-IODOBENZALDEHYDE DIMETHYL ACETAL has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of radiolabeled molecules for imaging and diagnostic purposes. The iodine atom can be replaced with radioactive isotopes for use in medical imaging techniques.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-IODOBENZALDEHYDE DIMETHYL ACETAL involves its interaction with various molecular targets and pathways. The iodine atom can participate in halogen bonding interactions, which can influence the compound’s reactivity and binding affinity to specific targets. The dimethoxymethyl group can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares 4-Iodobenzaldehyde Dimethyl Acetal with key analogs based on substituents, protecting groups, and physicochemical properties:
*Inferred data due to lack of direct evidence.
Reactivity and Stability
- Halogen Effects : Iodine in this compound facilitates cross-coupling reactions more efficiently than bromine or chlorine analogs due to its lower bond dissociation energy and larger atomic radius . However, iodine-containing compounds may deactivate certain catalysts (e.g., Ru-Sn/Al₂O₃) via side reactions, necessitating optimized conditions .
- Protecting Group Comparison: Dimethyl acetals (e.g., C₉H₁₁IO₂) are less sterically hindered and more hydrolytically stable than diethyl analogs (e.g., C₁₁H₁₅BrO₂), though diethyl groups may offer better solubility in nonpolar solvents .
- Electronic Effects: Electron-withdrawing groups (e.g., iodine) increase the electrophilicity of the aromatic ring, enhancing reactivity in nucleophilic substitutions. Phenoxy groups (C₁₀H₁₄O₃) introduce resonance effects, altering reaction pathways .
Research Findings and Challenges
- Catalyst Compatibility : Ru-Sn/Al₂O₃ catalysts achieve high yields (84–89%) in iodinated compound synthesis but suffer from deactivation due to SnI₂ formation. Ongoing research focuses on Fe-promoted Ru catalysts for improved stability .
- Synthetic Routes : Iodinated acetals are typically synthesized via halogenation of benzaldehyde derivatives followed by acetal protection, though direct methods are less common .
- Stability Concerns : Dimethyl acetals are prone to acid-catalyzed hydrolysis, requiring anhydrous conditions during storage and handling .
Q & A
Q. What are the established synthetic routes for 4-iodobenzaldehyde dimethyl acetal, and how does iodination regioselectivity impact yield?
The synthesis typically involves iodination of a benzaldehyde precursor followed by acetal protection. For example, 4-hydroxybenzaldehyde can be iodinated using iodine monochloride (ICl) in acetic acid to yield 3-iodo-4-hydroxybenzaldehyde, which is then protected with methanol and an acid catalyst to form the dimethyl acetal . Key factors include:
- Iodination agent selection : ICl offers better regiocontrol compared to I₂, which may require harsher conditions.
- Protection conditions : Acidic catalysts (e.g., camphorsulfonic acid, CSA) and anhydrous methanol are critical for efficient acetal formation .
- Yield optimization : Reaction temperature (e.g., 0–25°C) and stoichiometric ratios (e.g., 1:1.2 aldehyde:iodinating agent) significantly influence purity and yield .
Q. How does the dimethyl acetal group enhance stability in multi-step syntheses, and what deprotection methods are recommended?
The acetal group protects the aldehyde from nucleophilic attack or oxidation during reactions. For example, in glycosidase inhibitor synthesis, benzaldehyde dimethyl acetal was used to stabilize diols during glycosylation . Deprotection is achieved via:
- Acid hydrolysis : Hot acetic acid (80–100°C) cleaves the acetal, regenerating the aldehyde .
- Enzymatic methods : Lipases or esterases under mild conditions can minimize side reactions in sensitive substrates .
Advanced Research Questions
Q. What challenges arise in characterizing this compound, and how can advanced spectroscopic techniques resolve them?
Key challenges include:
- Differentiating acetal vs. aldehyde protons : ¹H NMR (500 MHz, CDCl₃) shows distinct singlet peaks for acetal methoxy groups (~δ 3.3–3.5 ppm) and the absence of aldehyde protons (~δ 9.8–10.2 ppm) .
- Isotopic labeling : Radiolabeled analogs (e.g., ¹²⁵I) require meticulous purification via HPLC to remove unreacted precursors, as demonstrated in HNE (4-hydroxy-2E-nonenal) synthesis .
Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) studies can model:
Q. What strategies enable isotopic labeling of this compound for tracer studies?
Radiolabeling involves:
- Tritium incorporation : Sodium borotritide ([³H]NaBH₄) reduction of 4-oxo intermediates, followed by acetal protection and HPLC purification (e.g., ~90 mCi/mmol specific activity achieved for HNE analogs) .
- ¹²⁵I labeling : Direct isotopic exchange using Na¹²⁵I under oxidative conditions (e.g., chloramine-T catalysis) .
Methodological Considerations
Q. How do competing reaction pathways affect the synthesis of this compound derivatives?
Q. What role does this compound play in synthesizing functionalized silane frameworks?
In organosilicon chemistry, lithiated 4-bromo/iodo benzaldehyde acetals react with chlorosilanes (e.g., (CH₃)₂SiCl₂) to form bis(acetal) intermediates. Hydrolysis yields bis(4-formylphenyl)silanes, key precursors for porous materials .
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
